N1-(furan-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(furan-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O5S2 and its molecular weight is 425.52. The purity is usually 95%.
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Biological Activity
N1-(furan-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O3S, with a molecular weight of approximately 361.5 g/mol. The compound features a furan ring, a thiophene moiety, and an oxalamide functional group, which contribute to its pharmacological profile.
Research indicates that compounds with similar structures may act as modulators of ion channels, particularly TRPM8 (transient receptor potential melastatin 8), which plays a critical role in sensory perception and pain pathways. The unique combination of furan and thiophene rings may enhance the compound's interaction with biological targets, potentially offering anti-inflammatory or analgesic effects.
In Vitro Studies
In vitro studies have evaluated the inhibitory effects of related compounds on various enzymes. For instance, derivatives of furan have shown significant activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis. One such derivative demonstrated an IC50 value of 0.0433 µM for monophenolase activity, indicating potent inhibitory action compared to standard inhibitors like kojic acid .
Case Study 1: Tyrosinase Inhibition
A series of studies focused on the tyrosinase inhibitory activity of furan derivatives revealed that structural modifications significantly impact their efficacy. The introduction of specific functional groups on the β-phenyl ring enhanced inhibitory activity, suggesting a structure-activity relationship critical for drug design .
Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |
---|---|---|
Compound 8 | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
Case Study 2: TRPM8 Modulation
Preliminary investigations into the effects of this compound on TRPM8 channels suggest potential applications in pain management. This compound's ability to influence ion channel activity may provide insights into new therapeutic strategies for treating pain-related disorders.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c22-17(18(23)20-13-15-6-3-11-26-15)19-9-8-14-5-1-2-10-21(14)28(24,25)16-7-4-12-27-16/h3-4,6-7,11-12,14H,1-2,5,8-10,13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIGZXUIBHKPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.